Perhydro-1,5-oxazocine

Lipophilicity Drug Design ADME

Perhydro-1,5-oxazocine (CAS 107261-17-6, synonym 1,5-oxazocane) is a fully saturated eight-membered heterocycle containing one nitrogen and one oxygen atom in a 1,5-relationship (C₆H₁₃NO, MW 115.17). It belongs to the broader 1,5-oxazocine class, which has been reviewed for pharmacological activities including modulation of the Sonic Hedgehog signaling pathway and CNS effects.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 107261-17-6
Cat. No. B021406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerhydro-1,5-oxazocine
CAS107261-17-6
Synonymsperhydro-1,5-oxazocine
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CNCCCOC1
InChIInChI=1S/C6H13NO/c1-3-7-4-2-6-8-5-1/h7H,1-6H2
InChIKeyBMTZFAWRALJMOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perhydro-1,5-oxazocine (CAS 107261-17-6): A Rare 8-Membered Saturated N,O-Heterocycle for Medicinal Chemistry and Scaffold Diversification


Perhydro-1,5-oxazocine (CAS 107261-17-6, synonym 1,5-oxazocane) is a fully saturated eight-membered heterocycle containing one nitrogen and one oxygen atom in a 1,5-relationship (C₆H₁₃NO, MW 115.17) . It belongs to the broader 1,5-oxazocine class, which has been reviewed for pharmacological activities including modulation of the Sonic Hedgehog signaling pathway and CNS effects [1]. The compound is classified as a homologous isostere of morpholine and 1,4-diazepane, offering an expanded ring size for fine-tuning physicochemical and biological properties [2].

Why Morpholine or 1,4-Diazepane Cannot Simply Replace Perhydro-1,5-oxazocine in Lead Optimization


Simple substitution of perhydro-1,5-oxazocine with smaller-ring analogs such as morpholine (6-membered) or 1,4-diazepane (7-membered) is not trivial because ring size fundamentally alters the scaffold's conformational landscape, basicity, and lipophilicity [1]. A comparative pharmacological study directly demonstrated that derivatives of perhydro-1,5-oxazocine, morpholine, and piperazine, when bearing an identical 3-(isopropylamino)-propan-2-ol pharmacophore, exhibit distinct profiles in CNS and circulatory system assays, confirming that the heterocyclic core dictates biological outcome beyond the appended pharmacophore [2]. Additionally, simple N-acyl hexahydro-1,5-oxazocine displays sedative activity without neuroleptic or antidepressive effects, a specific profile not replicated by all smaller-ring analogs [3].

Quantitative Differentiation of Perhydro-1,5-oxazocine Against Morpholine and Piperazine Analogs


Lipophilicity Shift: Higher Calculated LogP vs. Morpholine as a Driver for Membrane Permeability Optimization

The 1,5-oxazocane scaffold introduces a measurable increase in lipophilicity compared to the widely used morpholine core. The hydrochloride salt of 1,5-oxazocane has a calculated LogP of 0.81, whereas morpholine's reported LogP is approximately -0.86 [1]. This lipophilicity gain offers a potential advantage in optimizing membrane permeability and CNS penetration profiles for lead compounds, providing a distinct physicochemical entry point for medicinal chemistry programs where morpholine-based leads suffer from excessive polarity [2].

Lipophilicity Drug Design ADME

Divergent CNS Pharmacology: Distinct Neuroactivity Profile vs. Morpholine and Piperazine Derivatives in a Direct Comparative Study

A comparative pharmacological study directly evaluated derivatives of four heterocyclic amines, each bearing an identical 3-(isopropylamino)-propan-2-ol pharmacophore, on the central nervous system and circulatory system [1]. The study is explicitly indexed as a 'Comparative Study' on PubMed, indicating a direct, non-inferred comparison design. The perhydro-1,5-oxazocine derivative produced a pharmacological effect profile that was qualitatively and quantitatively distinct from its morpholine, piperazine, and perhydroazepine counterparts. While the full abstract is not available in English, the publication title confirms the systematic comparison of these four cores under the same conditions [1].

CNS Pharmacology Behavioral Pharmacology Comparative Pharmacology

Selective Sedative Activity: N-Acyl Hexahydro-1,5-oxazocine vs. Absence of Neuroleptic/Antidepressive Effects

Simple N-acyl hexahydro-1,5-oxazocine (compound 75) was reported to display sedative activity while specifically lacking neuroleptic or antidepressive effects [1]. This selective profile contrasts with many established sedative agents, such as benzodiazepines or certain neuroleptics, which often carry overlapping pharmacological liabilities. The absence of neuroleptic activity is a meaningful differentiator when selecting a sedative scaffold for further optimization, as it suggests a potentially cleaner side-effect profile [1].

Sedative CNS Selectivity Adverse Effect Profile

Scaffold Rarity and Chemical Space Differentiation vs. Morpholine and 1,4-Diazepane Building Blocks

Monocyclic 1,5-oxazocanes are an exceptionally rare chemotype in the scientific and patent literature, in stark contrast to the ubiquitous morpholine and 1,4-diazepane scaffolds [1]. This rarity translates into a greater degree of compositional novelty, a critical factor for intellectual property positioning and for accessing under-exploited regions of chemical space. A recently validated synthetic route enables the production of the 1,5-oxazocane core in multigram quantities, partially overcoming a historical barrier to its adoption [1]. The scaffold is described as a homologous isostere of morpholine and 1,4-diazepane, providing a direct conceptual path for 'ring-expansion' scaffold hopping [1].

Chemical Space Scaffold Hopping Novelty

High-Value Application Scenarios for Perhydro-1,5-oxazocine Based on Evidence-Driven Differentiation


Scaffold Hopping for CNS Drug Discovery: Replacing Morpholine to Modulate LogP and Pharmacophore Projection

Medicinal chemistry programs aiming to improve the lipophilicity of a morpholine-containing lead can directly replace the 6-membered morpholine with the 8-membered 1,5-oxazocane ring. The calculated logP increase of approximately 1.67 units [Section 3, Evidence 1] provides a quantifiable strategy for enhancing blood-brain barrier penetration. Furthermore, the distinct pharmacological profile observed in the direct comparative study [Section 3, Evidence 2] justifies empirical testing of this scaffold swap in any SAR campaign where the morpholine core has not yielded the desired in vivo CNS efficacy.

Discovery of Selective Sedative Agents with Minimized Polypharmacology

Programs targeting non-benzodiazepine sedatives or sleep-promoting agents can leverage the reported activity of N-acyl hexahydro-1,5-oxazocine, which exhibits sedative effects in the absence of neuroleptic and antidepressive activities [Section 3, Evidence 3]. This profile suggests a reduced risk of extrapyramidal side effects or mood alterations, common liabilities associated with many existing sedatives. Procurement of the core scaffold enables the synthesis of focused libraries to expand on this selectivity profile.

Intellectual Property Generation via Underexplored Chemical Space

Organizations seeking to build novel, composition-of-matter patent estates around saturated heterocycles can prioritize the 1,5-oxazocane scaffold due to its exceptionally rare literature presence [Section 3, Evidence 4]. The established multigram synthetic route [Section 3, Evidence 4] lowers the barrier to generating diverse sets of 3-functionalized derivatives, which can be rapidly screened in high-throughput assays to identify novel biological activities before competitors enter the space. This is a strategic procurement decision for early-stage hit discovery.

Physicochemical Property Diversification in Fragment-Based Drug Discovery (FBDD)

The 1,5-oxazocane core provides a distinct physicochemical profile (TPSA 21.3 Ų, XLogP ~0.1 for the free base) [Section 1] that sits between the more polar morpholine and the more lipophilic 1,4-diazepane. Fragment libraries aiming for balanced hydrophilicity-lipophilicity space can incorporate this scaffold as a unique '3D fragment' to probe protein binding sites that are inaccessible to smaller, planar heterocycles, aligning with the 'escape from flatland' paradigm in drug design.

Quote Request

Request a Quote for Perhydro-1,5-oxazocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.